8-Bromo-ADP
Overview
Description
8-Bromoadenosine-5’-Diphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside diphosphates. It is characterized by the presence of a bromine atom at the 8th position of the adenosine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine-5’-Diphosphate typically involves the bromination of adenosine derivatives. One common method includes the direct bromination of adenosine glucosyl diphosphate with bromine in dioxane, yielding 8-bromoadenosine 5’-diphosphate . The reaction conditions are carefully controlled to ensure the selective bromination at the 8th position.
Industrial Production Methods: While specific industrial production methods for 8-Bromoadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoadenosine-5’-Diphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Bromination: Bromine in dioxane is commonly used for the bromination of adenosine derivatives.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted adenosine diphosphate derivatives.
Scientific Research Applications
8-Bromoadenosine-5’-Diphosphate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving nucleotide metabolism and enzyme interactions.
Medicine: Research on 8-Bromoadenosine-5’-Diphosphate contributes to understanding its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: The compound’s unique properties make it valuable in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-Bromoadenosine-5’-Diphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The bromine atom at the 8th position can influence the binding affinity and activity of the compound, thereby modulating its effects on biochemical pathways .
Comparison with Similar Compounds
8-Bromoadenosine-5’-Monophosphate: An analog with a single phosphate group, used in receptor mapping studies.
8-Bromoadenosine-5’-Triphosphate: Contains three phosphate groups and is used in studies involving energy metabolism.
Adenosine-5’-Diphosphate: The non-brominated analog, widely studied for its role in cellular energy transfer.
Uniqueness: 8-Bromoadenosine-5’-Diphosphate is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification allows for specific interactions with molecular targets, making it a valuable tool in research.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVTFSHHQCHNZ-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946422 | |
Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-16-0 | |
Record name | 8-Bromoadenosine 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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